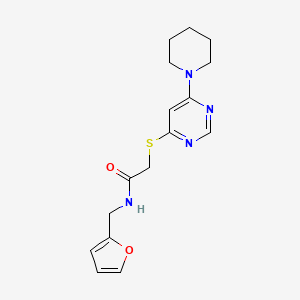
N-(furan-2-ylmethyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide, commonly known as FMP, is a novel compound with potential applications in scientific research. FMP is a small molecule inhibitor that selectively targets a specific protein in the human body, making it a promising candidate for drug development.
Mécanisme D'action
FMP selectively targets a specific protein in the human body, which is involved in several cellular processes, including cell growth and proliferation. FMP binds to the protein and inhibits its activity, leading to a decrease in cell growth and proliferation. The exact mechanism of action of FMP is still being studied, but it is believed to involve the disruption of protein-protein interactions.
Biochemical and Physiological Effects:
FMP has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, FMP has been shown to have antioxidant properties, which could be useful in the treatment of diseases associated with oxidative stress. FMP has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FMP in lab experiments is its specificity. FMP selectively targets a specific protein, which reduces the risk of off-target effects. Additionally, FMP has been shown to have low toxicity, which makes it a safer alternative to other compounds. One limitation of using FMP in lab experiments is its low yield. The yield of FMP is typically around 40-50%, which could limit its use in large-scale experiments.
Orientations Futures
There are several future directions for FMP research. One direction is the development of FMP derivatives with improved potency and selectivity. Another direction is the investigation of FMP's potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, the mechanism of action of FMP is still being studied, and further research could lead to a better understanding of its effects on cellular processes.
Méthodes De Synthèse
The synthesis of FMP involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials for FMP synthesis are furan-2-carbaldehyde and 6-(piperidin-1-yl)pyrimidin-4-amine. The intermediate compounds are prepared through a series of chemical reactions, including condensation, reduction, and protection. The final coupling reaction is carried out using thioacetic acid and a coupling agent such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU). The yield of FMP is typically around 40-50%.
Applications De Recherche Scientifique
FMP has been shown to have potential applications in scientific research, particularly in the field of cancer research. The protein targeted by FMP is overexpressed in several types of cancer, including breast, lung, and colon cancer. FMP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, FMP has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-15(17-10-13-5-4-8-22-13)11-23-16-9-14(18-12-19-16)20-6-2-1-3-7-20/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTOGEMAMBAUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

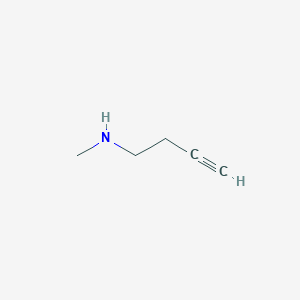

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2909180.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2909181.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2909182.png)
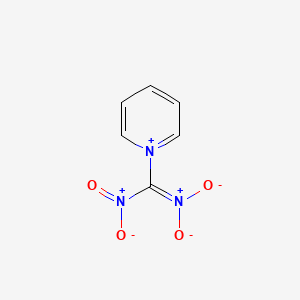
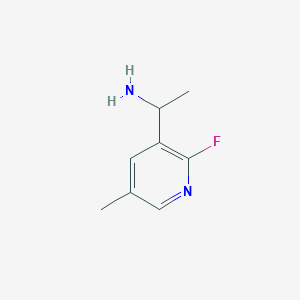
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2909188.png)
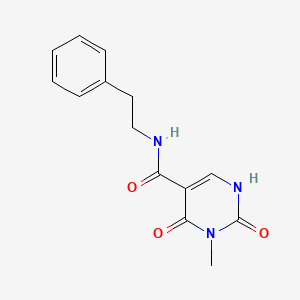

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methylbenzamide](/img/structure/B2909192.png)
![N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2909193.png)
![N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2909196.png)
